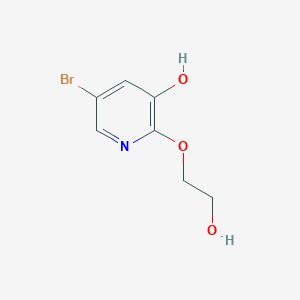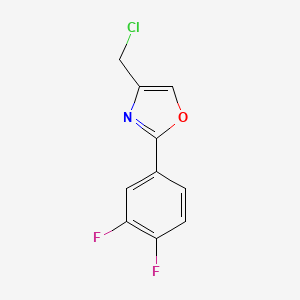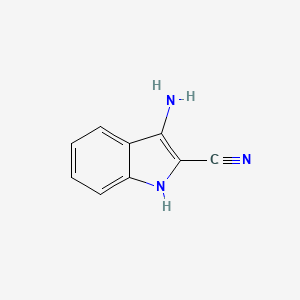
3-amino-1H-indole-2-carbonitrile
Overview
Description
3-amino-1H-indole-2-carbonitrile is a compound that belongs to the class of organic compounds known as indoles . These are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . It is a powder with a molecular weight of 157.17 .
Synthesis Analysis
A new methodology has been developed for the synthesis of 3-amino-1H-indole-2-carboxylates . 2-Aminobenzonitriles were protected as benzyl (2-cyanophenyl)carbamates and converted into corresponding glycinate esters using sodium hydride and bromoacetate esters .Molecular Structure Analysis
The molecular structure of this compound is characterized by a heterocyclic indole ring, which is a versatile and common nitrogen-based scaffold . The indole moiety consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Chemical Reactions Analysis
Indoles, including this compound, are frequently used in multicomponent reactions (MCRs) for the synthesis of various heterocyclic compounds . MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They can produce products with diverse functional groups .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 157.17 . It has a melting point of 186-191 degrees Celsius .Scientific Research Applications
Synthesis of Novel Compounds
3-Amino-1H-indole-2-carbonitrile serves as a precursor in the synthesis of various novel compounds. A study by Michaelidou & Koutentis (2010) describes its use in detosylation reactions, leading to the formation of new indole derivatives with potential biological activities (Michaelidou & Koutentis, 2010). Similarly, Ali & Saad (2018) utilized this compound in the creation of novel fused pyrimido[4",5":5',6'][1,2,4]triazino-[3',4':3,4][1,2,4]triazino[5,6-b]indoles with anticipated anticancer properties (Ali & Saad, 2018).
Catalytic Reactions and Biological Activities
Loidreau et al. (2012) explored its use in reactions with DMF-dialkylacetals, yielding indole precursors with potential biological significance (Loidreau et al., 2012). Harjani et al. (2014) developed a methodology for synthesizing 3-amino-1H-indole-2-carboxylates, demonstrating good functional group tolerance and indicating potential for diverse applications (Harjani et al., 2014).
Fluorescence Properties and Chemical Analysis
Zalte et al. (2020) found that derivatives of this compound exhibit fluorescence properties, which could have implications in chemical analysis and imaging techniques (Zalte et al., 2020).
Anticancer Activity
The compound has been used in the synthesis of structures potentially relevant in cancer research. For example, compounds synthesized from this compound have been tested for their anticancer activity against various cell lines, indicating its importance in medicinal chemistry (Ali & Saad, 2018).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 3-amino-1h-indole-2-carbonitrile, bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological effects . The interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Future Directions
Indoles, including 3-amino-1H-indole-2-carbonitrile, have attracted increasing attention in recent years due to their biological activities and their role in the synthesis of various organic compounds . Future research may focus on the development of new synthetic methods and the exploration of their therapeutic possibilities .
properties
IUPAC Name |
3-amino-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLTXKHMFVGIDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1192690-93-9 | |
| Record name | 3-amino-1H-indole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



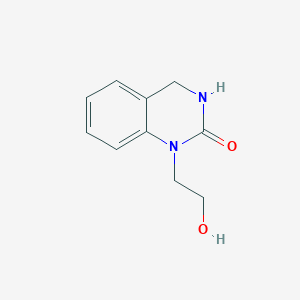
![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B1523933.png)


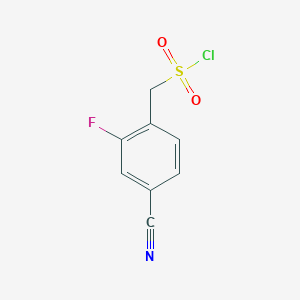

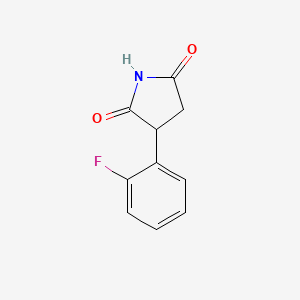

![(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime](/img/structure/B1523950.png)

![{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol](/img/structure/B1523952.png)
